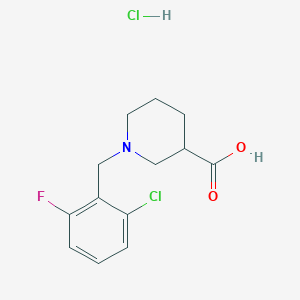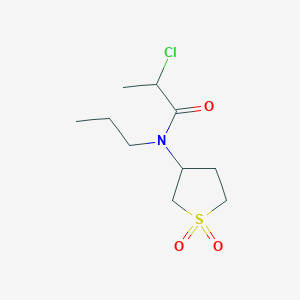
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Toxicological Evaluation
- A study conducted by Arthur et al. (2015) evaluated the toxicological aspects of related flavors with modifying properties, including 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide, for safety in food and beverage applications. The compounds exhibited minimal oxidative metabolism and rapid elimination in rats, with no significant genotoxic concerns (Arthur et al., 2015).
Crystal Structure Analysis
- The crystal structure of a related compound, 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, was analyzed by Mo et al. (2011). The study provided insights into the molecular structure and interactions, which could be relevant for the understanding of similar compounds (Mo et al., 2011).
Antimicrobial Activity
- Grishchuk et al. (2013) investigated the antimicrobial activity of 2-chloro(bromo)-(2-methyl)-3-arylpropanamides, related to the compound . These compounds showed low antimicrobial activity against various strains including staphylococcus and yeast fungi (Grishchuk et al., 2013).
Chemical Reduction Studies
- A study by Vilhelmsen et al. (2008) on the reduction of 2-chloro-N-phenylpropanamide, a structurally similar compound, provided insights into the chemical behavior and possible reactions of related amides (Vilhelmsen et al., 2008).
In Vitro Anticancer Activities
- Zheng et al. (2015) synthesized new dicopper(II) complexes with N,N′-bis(substituted)oxamide ligands, similar in structure to the compound , and studied their reactivities and in vitro anticancer activities. This research could offer insights into potential anticancer applications of similar compounds (Zheng et al., 2015).
Improvement in Synthesis
- Research by Song (2007) focused on improving the synthesis of a compound structurally similar to 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide, providing valuable information for the synthesis of related compounds (Song, 2007).
Propiedades
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-propylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO3S/c1-3-5-12(10(13)8(2)11)9-4-6-16(14,15)7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDODAQQVBHFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CCS(=O)(=O)C1)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-propylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



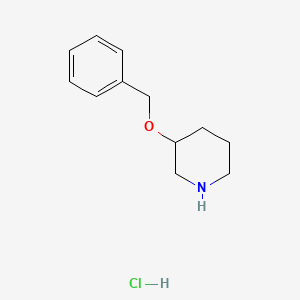
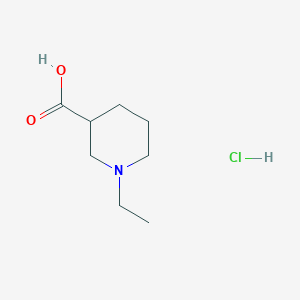
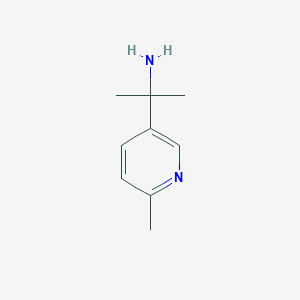
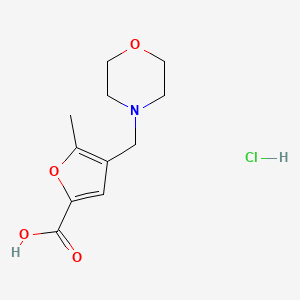
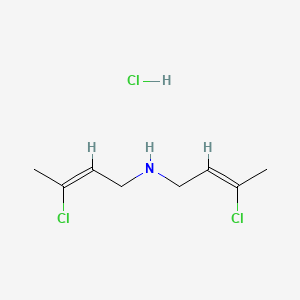
![[3-(2-Phenyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1419212.png)
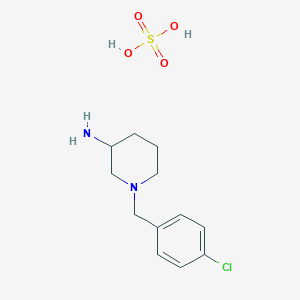

![3-[(2-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1419218.png)

![4-[(2-Methylpentyl)oxy]aniline](/img/structure/B1419223.png)


